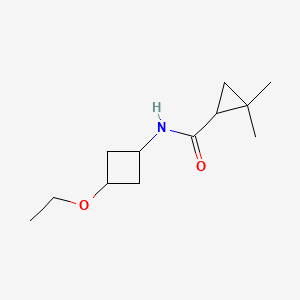![molecular formula C16H22N2O B7337601 (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7337601.png)
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is a synthetic compound that is commonly used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound is also known as 4-(1H-Indol-3-yl)-1-piperidinepropan-2-ol or 4-(1H-Indol-3-yl)-1-(2-hydroxypropyl)piperidine.
Mecanismo De Acción
The mechanism of action of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to modulate the activity of various cellular signaling pathways, including the cAMP and PKA pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, some limitations of this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Direcciones Futuras
There are many potential future directions for research involving (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol. For example, further studies could investigate its potential as a therapeutic agent for the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, future research could explore the role of this compound in the regulation of cellular signaling pathways and its potential applications in drug discovery and development. Finally, further studies could investigate the safety and efficacy of this compound in various animal models and clinical trials.
Métodos De Síntesis
The synthesis of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol involves the reaction of indole-3-carboxaldehyde with piperidine and 2-hydroxypropanol in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol has been widely used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound has been studied in various contexts, including its potential as a therapeutic agent for the treatment of neurological disorders and its role in the regulation of cellular signaling pathways.
Propiedades
IUPAC Name |
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(19)11-18-8-6-13(7-9-18)15-10-17-16-5-3-2-4-14(15)16/h2-5,10,12-13,17,19H,6-9,11H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXJILUTNDPRT-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCC(CC1)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-[(3S)-2-oxopiperidin-3-yl]urea](/img/structure/B7337530.png)
![N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)

![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)

![1-(4-methoxybenzoyl)-N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B7337558.png)
![N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide](/img/structure/B7337567.png)
![N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide](/img/structure/B7337572.png)
![6-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7337576.png)
![1-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]-2-(1-propan-2-ylpyrazol-3-yl)ethanone](/img/structure/B7337581.png)
![N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(4-propan-2-ylpiperazin-1-yl)pyrrolidine-1-carboxamide](/img/structure/B7337589.png)
![N-[(1R)-1-(2,5-dichlorophenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide](/img/structure/B7337590.png)
